molecular formula C12H14O3 B8443395 Methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate

Methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate

Cat. No. B8443395
M. Wt: 206.24 g/mol
InChI Key: DDCGDLFMJRRRMJ-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A mixture of 3-hydroxy-2-methylbenzoate (5.46 g, 33 mmol), allyl bromide (4.33 mL, 50 mmol) and cesium carbonate (21.5 g, 66 mmol) in dimethylformamide (60 mL) was stirred at 60° C. for 2.5 hours. The reaction mixture was allowed to cool to room temperature and was then partitioned between water and ethyl acetate. The aqueous portion was extracted twice using ethyl acetate, and the combined organic portion was washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine, and then was dried over sodium sulfate, filtered and concentrated in vacuo to afford (6.85 g, 100%) of methyl 2-methyl-3-(prop-2-en-1-yloxy)benzoate as a colorless oil. 1H NMR (400 MHz, DMSO-d6): 7.33-7.30 (m, 1H), 7.27-7.23 (m, 1H), 7.18-7.15 (m, 1H), 6.13-6.02 (m, 1H), 5.35 (dd, 2H), 4.61 (d, 2H), 3.82 (s, 3H), 2.35 (s, 3H). MS (EI) for C12H14O3: 207 (MH+).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O-:7])=[O:6].[CH2:12](Br)[CH:13]=[CH2:14].[C:16](=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH3:11][C:3]1[C:2]([O:1][CH2:12][CH:13]=[CH2:14])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:16])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
OC=1C(=C(C(=O)[O-])C=CC1)C
Name
Quantity
4.33 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
was then partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted twice using ethyl acetate
WASH
Type
WASH
Details
the combined organic portion was washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC=C1OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.